Cas no 2016474-08-9 (1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde)

1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde is a specialized aldehyde compound featuring a cyclohexane backbone substituted with an ethoxymethyl group and a methyl group. Its unique structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and fine chemicals. The ethoxymethyl moiety enhances solubility in organic solvents, facilitating downstream reactions, while the aldehyde group provides a versatile handle for further functionalization, such as condensation or reduction. The compound's stability under standard conditions ensures reliable handling and storage. Its defined stereochemistry and purity make it valuable for applications requiring precise molecular control.
1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde structure
2016474-08-9 structure
Product Name:1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde
CAS No:2016474-08-9
MF:C11H20O2
MW:184.275303840637
CID:5777039
PubChem ID:165779018
Update Time:2025-10-28

1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-1619769
    • 1-(ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde
    • 2016474-08-9
    • 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde
    • Inchi: 1S/C11H20O2/c1-3-13-9-11(8-12)6-4-5-10(2)7-11/h8,10H,3-7,9H2,1-2H3
    • InChI Key: NMQSCUBVKFWWBO-UHFFFAOYSA-N
    • SMILES: O(CC)CC1(C=O)CCCC(C)C1

Computed Properties

  • Exact Mass: 184.146329876g/mol
  • Monoisotopic Mass: 184.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde

Chemical Profile of 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde (CAS No. 2016474-08-9)

1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde, identified by its CAS number 2016474-08-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a cyclohexane core substituted with an ethoxymethyl group and a methyl group, making it a versatile intermediate in synthetic chemistry. The structural attributes of this molecule contribute to its potential applications in the development of novel bioactive molecules, particularly in the context of drug discovery and molecular probes.

The chemical structure of 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde encompasses a cyclohexane ring with functional groups that enhance its reactivity. The presence of the aldehyde group (–CHO) at the 1-position and the ethoxymethyl group (–OCH₂CH₃) at the 3-position introduces opportunities for further chemical modifications, such as condensation reactions, oxidation, or reduction processes. These modifications are pivotal in constructing more complex scaffolds for pharmacological applications.

In recent years, there has been growing interest in cyclohexane derivatives due to their structural diversity and biological relevance. Studies have demonstrated that cyclohexane-based compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde makes it a promising candidate for further exploration in these areas.

One of the key aspects of this compound is its potential role as a building block in medicinal chemistry. The aldehyde functionality serves as a reactive site for forming new bonds, enabling the synthesis of more intricate molecules. For instance, it can undergo condensation reactions with amino acids or other nucleophiles to form amides or imines, which are common motifs in drug molecules. Additionally, the ethoxymethyl group can participate in etherification reactions, expanding the synthetic possibilities.

Recent advancements in computational chemistry have facilitated the design of novel molecules with tailored properties. 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde has been subjected to virtual screening and molecular docking studies to identify its potential interactions with biological targets. Preliminary results suggest that this compound may interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cancer. These findings underscore the importance of exploring structurally diverse compounds like 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde in drug discovery efforts.

The synthesis of 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Common synthetic routes include Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. These synthetic strategies not only showcase the versatility of cyclohexane derivatives but also demonstrate the practicality of using readily available starting materials to construct complex molecular architectures.

In conclusion, 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde (CAS No. 2016474-08-9) represents a valuable asset in pharmaceutical research due to its structural features and synthetic potential. Its applications span across various stages of drug development, from intermediate synthesis to bioactivity evaluation. As research continues to uncover new therapeutic targets and molecular mechanisms, compounds like 1-(Ethoxymethyl)-3-methylcyclohexane-1-carbaldehyde will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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